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Compound of Interest

Compound Name: Mps-BAY1

Cat. No.: B15605510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BAY 1217389 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key

regulator of the spindle assembly checkpoint (SAC) in mitosis. Its high affinity for Mps1, with an

IC50 value of 0.63 ± 0.27 nmol/L in biochemical assays, underscores its primary mechanism of

action.[1] However, a comprehensive understanding of its kinase selectivity profile is crucial for

predicting potential off-target effects and guiding further preclinical and clinical development.

This guide provides a comparative analysis of BAY 1217389's cross-reactivity with other

kinases, supported by available experimental data and detailed methodologies for relevant

assays.

Kinase Selectivity Profile of BAY 1217389
The selectivity of BAY 1217389 has been evaluated against a panel of kinases, revealing a

generally high degree of selectivity for Mps1. However, interactions with other kinases have

been observed at higher concentrations. The following table summarizes the known cross-

reactivity of BAY 1217389.
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Kinase Target Binding Affinity/Inhibition

Mps1 (TTK) IC50: 0.63 ± 0.27 nmol/L

PDGFRβ < 10 nmol/L[1]

Kit 10 - 100 nmol/L[1]

CLK1, CLK2, CLK4 100 - 1,000 nmol/L[1]

JNK1, JNK2, JNK3 100 - 1,000 nmol/L[1]

LATS1 100 - 1,000 nmol/L[1]

MAK 100 - 1,000 nmol/L[1]

MAPKAP2 100 - 1,000 nmol/L[1]

MERTK 100 - 1,000 nmol/L[1]

p38β 100 - 1,000 nmol/L[1]

PDGFRα 100 - 1,000 nmol/L[1]

PIP5K1C 100 - 1,000 nmol/L[1]

PRKD1 100 - 1,000 nmol/L[1]

RPS6KA5 100 - 1,000 nmol/L[1]

Experimental Protocols
The determination of kinase inhibition and binding affinity is performed using various

biochemical assays. While the specific protocols used for generating the above data for BAY

1217389 are proprietary to Bayer, the following are representative, detailed methodologies for

commonly employed kinase assays.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay
This assay format is widely used to measure the activity of a wide range of purified kinases.
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Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody

that specifically recognizes the phosphorylated substrate is then added. When the antibody

binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein acceptor

into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

Protocol:

Reaction Setup: In a 384-well plate, add 2 µL of the test compound (e.g., BAY 1217389) at

various concentrations.

Enzyme Addition: Add 2 µL of the kinase solution (e.g., Mps1) to each well.

Initiation of Reaction: Add 2 µL of a mixture containing the substrate and ATP to start the

kinase reaction.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Detection: Add 5 µL of a detection solution containing a terbium-labeled anti-phospho-

substrate antibody and EDTA to stop the reaction.

Second Incubation: Incubate at room temperature for 60 minutes to allow for antibody

binding.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The IC50 values are

determined by fitting the data to a four-parameter logistic curve.

Radiometric Kinase Assay ([33P]-ATP Filter Binding
Assay)
This is a classic and highly sensitive method for measuring kinase activity.

Principle: This assay measures the incorporation of a radioactive phosphate group from

[γ-33P]ATP onto a substrate by the kinase. The radiolabeled substrate is then captured on a

filter membrane, and the amount of radioactivity is quantified.
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Protocol:

Reaction Mixture Preparation: Prepare a master mix containing the kinase, substrate, and

assay buffer.

Compound Addition: Add the test compound at various concentrations to the wells of a 96-

well plate.

Reaction Initiation: Add the kinase/substrate master mix to each well, followed by the

addition of [γ-33P]ATP to initiate the reaction.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

Reaction Termination and Filtration: Spot the reaction mixture onto a phosphocellulose filter

mat. The filter mat is then washed multiple times with phosphoric acid to remove

unincorporated [γ-33P]ATP.

Scintillation Counting: The filter mat is dried, and a scintillant is added. The radioactivity is

then measured using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no

inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm

of the inhibitor concentration.

Competitive Binding Assay (e.g., KINOMEscan™)
This type of assay measures the ability of a test compound to compete with an immobilized

ligand for binding to the active site of a kinase.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized,

active-site directed ligand. The amount of kinase that binds to the solid support is quantified

using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound

has displaced the immobilized ligand.

Protocol:

Assay Preparation: A panel of DNA-tagged kinases is prepared.
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Compound Incubation: The test compound (e.g., BAY 1217389) is incubated with the

kinases and the immobilized ligand in a multi-well plate.

Washing: The plate is washed to remove unbound kinases.

Quantification: The amount of bound kinase is quantified by eluting the DNA tags and

measuring their concentration using qPCR.

Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A

lower percentage indicates stronger binding of the test compound to the kinase. Dissociation

constants (Kd) can be determined by running the assay with a range of compound

concentrations.

Signaling Pathways of On-Target and Off-Target
Kinases
Understanding the signaling pathways in which the primary target and off-target kinases are

involved is essential for interpreting the potential biological consequences of inhibiting these

kinases.
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Unattached Kinetochores

Mps1

recruits & activates

Spindle Assembly
Checkpoint (SAC)

Activation

Anaphase-Promoting
Complex/Cyclosome (APC/C)

inhibits

Separase

inhibits

Anaphase

triggers

BAY 1217389

Click to download full resolution via product page

Caption: Mps1 Signaling Pathway in Mitosis.
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Potential Off-Target Inhibition
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Caption: PDGFRβ Signaling Pathway.
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Potential Off-Target Inhibition
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Caption: JNK Signaling Pathway.
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Potential Off-Target Inhibition
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Caption: CLK1 Signaling Pathway.

Conclusion
BAY 1217389 demonstrates high potency and selectivity for its primary target, Mps1. While

cross-reactivity with other kinases has been observed, these interactions generally occur at

concentrations significantly higher than its Mps1 IC50. The off-target kinases identified are

involved in diverse cellular processes, including cell growth, stress response, and RNA splicing.
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A thorough understanding of this selectivity profile, coupled with detailed knowledge of the

experimental methodologies used for its determination, is paramount for the continued

development of BAY 1217389 as a therapeutic agent. The provided data and representative

protocols serve as a valuable resource for researchers in the field of kinase inhibitor

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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